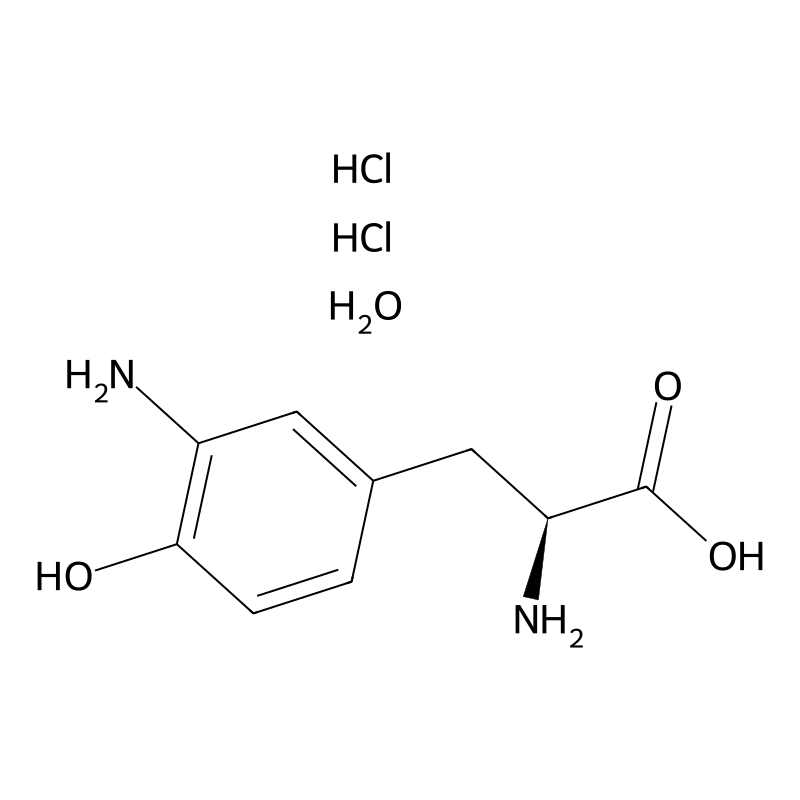

3-Amino-L-tyrosine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

The primary application of 3AT lies in its use as a building block for peptides in solution-phase peptide synthesis. Due to its structure, it can be incorporated into peptide chains, particularly when researchers want to explore the effects of the amino group at the third position of the tyrosine ring ().

Biological Studies

Some research has investigated the biological effects of 3AT. Studies have shown that 3AT can:

- Inhibit the growth of certain fungi: A study found that 3AT completely inhibited the growth of a tyrosine-dependent mutant of Neurospora crassa ().

- Exhibit cytotoxic properties: Research indicates that 3AT can be cytotoxic to KG-1 leukemia cells ().

- Impact insect development: Dietary administration of 3AT has been shown to decrease fecundity, hatchability of eggs, and adult survival in the olive fruit fly Bactrocera oleae ().

It's important to note that these are isolated findings, and more research is needed to fully understand the potential of 3AT in various biological applications.

Research Tool

Due to its specific structure, 3AT can be a valuable tool in various scientific investigations. Researchers may utilize it to study:

- Protein-protein interactions: By incorporating 3AT into peptides, scientists can explore how these modified peptides interact with other proteins.

- Enzyme function: 3AT can be used to probe the activity of enzymes that interact with tyrosine residues.

- Cellular processes: Researchers might employ 3AT to investigate how cells handle modified tyrosine molecules.

3-Amino-L-tyrosine dihydrochloride is a derivative of the amino acid L-tyrosine, characterized by the addition of an amino group at the meta position of the aromatic ring. Its chemical formula is C₉H₁₄Cl₂N₂O₃, and it is commonly used in biochemical research and pharmaceutical applications due to its structural similarity to L-tyrosine, which plays a crucial role in protein synthesis and the biosynthesis of neurotransmitters such as dopamine and norepinephrine .

3AT's mechanism of action is primarily relevant in the context of its use in peptide synthesis. Here, it acts as a non-natural amino acid that can be incorporated into a peptide chain to introduce specific functionalities or study the effects of structural modifications. The presence of the amino group at position 3 might influence hydrogen bonding patterns and interactions with other residues within the peptide [].

Studies have explored the use of 3AT in peptides with potential insecticidal properties []. The mechanism by which these peptides act on insects is likely related to disrupting specific physiological processes, but detailed information on 3AT's specific role is lacking.

- Potential irritation: The compound may irritate skin, eyes, and respiratory system upon contact or inhalation [].

- Proper handling: Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with 3AT. This includes wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Acylation: The amino group can be acylated to form amides, which can modify its biological activity.

- Decarboxylation: Under certain conditions, 3-amino-L-tyrosine can undergo decarboxylation to yield corresponding amines.

These reactions are significant for synthesizing various derivatives that may exhibit altered biological activities or pharmacological properties.

3-Amino-L-tyrosine dihydrochloride has demonstrated notable biological activities:

- Inhibition of Tyrosine Kinases: It acts as an inhibitor of certain tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and differentiation. This property makes it a potential candidate for cancer therapy .

- Antimicrobial Properties: Research indicates that it can inhibit the growth of specific fungal strains, such as Neurospora crassa, particularly in tyrosine-sensitive mutants .

- Neurotransmitter Synthesis: Given its structural similarity to L-tyrosine, it may influence neurotransmitter synthesis pathways, although the exact mechanisms require further investigation.

The synthesis of 3-amino-L-tyrosine dihydrochloride can be achieved through several methods:

- Direct Amination: L-tyrosine can be subjected to amination using ammonia or amines under acidic conditions to introduce the amino group at the meta position.

- Reduction of Nitro Compounds: Starting from nitro derivatives of tyrosine, reduction processes can yield 3-amino-L-tyrosine.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the addition of an amino group to aromatic compounds can also be a viable route for synthesis.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

3-Amino-L-tyrosine dihydrochloride finds applications in various fields:

- Pharmaceutical Research: It is used in studies related to cancer treatment due to its inhibitory effects on tyrosine kinases.

- Biochemical Studies: As a substrate or inhibitor in enzyme assays, it assists in understanding metabolic pathways involving L-tyrosine.

- Nutritional Supplements: Its potential role in neurotransmitter synthesis positions it as a candidate for supplements aimed at improving cognitive function.

Interaction studies have shown that 3-amino-L-tyrosine dihydrochloride interacts with various proteins and enzymes involved in metabolic pathways. Notably, it may affect:

- Tyrosine Hydroxylase Activity: By inhibiting this enzyme, it could alter dopamine synthesis rates, impacting neurological functions .

- Protein Kinase Signaling Pathways: Its inhibitory action on tyrosine kinases suggests potential modulation of signaling cascades involved in cell proliferation and survival.

These interactions highlight its importance as a tool for probing biochemical pathways and developing therapeutic agents.

3-Amino-L-tyrosine dihydrochloride shares structural similarities with several other compounds derived from L-tyrosine. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Hydroxyl group at para position | Precursor to neurotransmitters |

| 2-Amino-L-tyrosine (Ortho) | Amino group at ortho position | Less common; potential neuroactive effects |

| 4-Amino-L-tyrosine (Para) | Amino group at para position | Directly involved in protein synthesis |

| 3-Iodo-L-Tyrosine | Iodinated derivative | Potential use in imaging and therapeutic agents |

Each compound exhibits unique properties based on its functional groups' positioning on the aromatic ring, affecting its biological activity and applications. The distinct placement of the amino group in 3-amino-L-tyrosine dihydrochloride differentiates it from these similar compounds, particularly in terms of its inhibitory effects on specific enzymes and potential therapeutic uses.

3-Amino-L-tyrosine was first synthesized as part of efforts to explore tyrosine derivatives with enhanced biochemical utility. The dihydrochloride salt form emerged to improve solubility for experimental applications. Early studies in the 1970s utilized active ester intermediates for peptide synthesis, enabling the incorporation of 3-nitro-L-tyrosine into bioactive sequences. This groundwork laid the foundation for later advances in noncanonical amino acid (ncAA) research, where 3-amino-L-tyrosine became a cornerstone for probing protein structure-function relationships.

Significance in Biochemical Research

This compound’s primary value lies in its ability to:

- Modify fluorescent proteins: Incorporation into green fluorescent protein (GFP) chromophores induces a 56 nm excitation and 95 nm emission red shift, enabling advanced imaging techniques.

- Study enzyme mechanisms: As a radical initiator in ribonucleotide reductase, it helps elucidate electron transfer pathways.

- Serve as a catalytic residue: Engineered into artificial enzymes for Friedel-Crafts alkylation, demonstrating enantioselectivity up to 95%.

Position in Amino Acid Chemistry

3-Amino-L-tyrosine occupies a niche among modified tyrosine derivatives. Unlike L-tyrosine, its meta-amino group enhances nucleophilicity, facilitating participation in covalent catalysis. Comparative properties include:

Molecular Structure and Configuration

Structural Features of C9H14Cl2N2O3

3-Amino-L-tyrosine dihydrochloride exhibits a complex molecular architecture characterized by its empirical formula C9H14Cl2N2O3, representing the anhydrous form of this amino acid derivative [3] [7] [14]. The compound exists predominantly as a monohydrate with the extended formula C9H12N2O3·2HCl·H2O, yielding a molecular weight of 287.14 grams per mole [1] [2] [4]. The structural framework consists of a tyrosine backbone modified with an additional amino group positioned at the meta position (carbon-3) of the phenolic ring [8] [24].

The molecule incorporates several distinctive structural elements that define its chemical behavior. The aromatic benzene ring system contains both a phenolic hydroxyl group at the para position and an amino group at the meta position, creating a substitution pattern that significantly alters the electronic distribution compared to the parent tyrosine structure [3] [6] [19]. The alpha-carbon center maintains the characteristic amino acid configuration with a carboxyl group and primary amino group, establishing the fundamental amino acid framework [23] [25].

The presence of two hydrochloride groups in the molecular structure enhances the compound's ionic character and water solubility properties [11] [28]. These hydrochloride moieties form ionic interactions with the amino groups present in the molecule, creating a stable salt formation that contributes to the compound's crystalline stability and handling characteristics [12] [28].

Stereochemistry and L-Configuration

The stereochemical configuration of 3-amino-L-tyrosine dihydrochloride follows the L-configuration convention established for naturally occurring amino acids [23] [25]. The absolute stereochemistry at the alpha-carbon corresponds to the S-configuration in the Cahn-Ingold-Prelog system, designated as (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid [3] [4] [12]. This configuration maintains the same spatial arrangement as L-tyrosine and other proteinogenic amino acids found in biological systems [23] [25].

The optical activity of the compound demonstrates the preserved stereochemical integrity, with a measured specific optical rotation of [α]D22 = -1.6° when dissolved in water at a concentration of 2 grams per 100 milliliters [1] [2] [16]. This negative optical rotation value indicates the L-configuration and confirms the maintenance of the original stereochemical center despite the structural modifications introduced by the meta-amino substitution [18].

The L-configuration designation relates directly to the absolute stereochemistry established by comparison with L-glyceraldehyde as the reference compound [23] [25]. All naturally occurring protein amino acids adopt this L-configuration, and synthetic derivatives maintaining this stereochemical arrangement preserve compatibility with biological enzymatic systems and metabolic pathways [25].

Comparison with Parent L-Tyrosine Structure

The structural relationship between 3-amino-L-tyrosine dihydrochloride and its parent compound L-tyrosine reveals significant modifications that alter both physical and chemical properties [8] [24]. L-tyrosine possesses a single hydroxyl group at the para position of the phenolic ring, while the derivative incorporates an additional amino group at the meta position, creating a disubstituted aromatic system [24] [19].

The parent L-tyrosine exhibits a molecular formula of C9H11NO3 with a molecular weight of 181.19 grams per mole [21] [24]. In contrast, the 3-amino derivative shows increased molecular complexity with additional nitrogen content and the requirement for dihydrochloride salt formation to achieve stability [1] [3]. The substitution pattern transforms the compound from a monosubstituted to a disubstituted aromatic amino acid, significantly affecting its electronic properties and reactivity [19] [22].

The aromatic ring substitution pattern influences the compound's interaction capabilities and hydrogen bonding potential [13] [19]. While L-tyrosine can participate in hydrogen bonding through its single phenolic hydroxyl group, the 3-amino derivative possesses multiple sites for hydrogen bond formation, including both the original hydroxyl group and the newly introduced amino group [13] [22]. This enhanced hydrogen bonding capacity contributes to altered solubility characteristics and crystalline packing arrangements compared to the parent structure [11] [13].

Physical and Chemical Properties

Solubility Characteristics

3-Amino-L-tyrosine dihydrochloride demonstrates enhanced water solubility compared to its parent L-tyrosine structure, primarily attributed to the presence of hydrochloride salt groups [2] [11]. The compound exhibits complete solubility in water at room temperature, representing a significant improvement over L-tyrosine, which shows limited aqueous solubility of approximately 0.453 grams per liter at 25 degrees Celsius [21]. The dihydrochloride salt formation creates ionic character that facilitates dissolution in polar solvents [11] [28].

The enhanced solubility characteristics result from the ionic interactions between the protonated amino groups and chloride counterions [11] [12]. These electrostatic interactions promote solvation by water molecules and prevent the formation of extensive intermolecular hydrogen bonding networks that typically limit amino acid solubility [27] [28]. The presence of multiple ionizable groups allows the compound to exist in various protonation states depending on solution pH conditions [12].

Solubility extends beyond aqueous systems to include polar organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. This broad solubility profile indicates the compound's amphiphilic nature, possessing both hydrophilic ionic regions and hydrophobic aromatic components that enable dissolution in solvents of varying polarity [5] [12].

Stability Parameters

The thermal stability of 3-amino-L-tyrosine dihydrochloride extends across a remarkably broad temperature range, from -253 degrees Celsius to 160 degrees Celsius, as demonstrated through comprehensive thermal analysis studies [15]. The compound maintains structural integrity and chemical stability throughout this extensive temperature range without significant decomposition or phase transitions [15].

The melting point occurs at 158-160 degrees Celsius with accompanying decomposition, indicating that thermal degradation processes initiate at the melting transition [1] [2] [5]. Thermal analysis reveals an endothermic event at approximately 160 degrees Celsius, associated with phase transition phenomena occurring within the crystalline structure [15]. The decomposition temperature provides practical guidance for handling and processing conditions to maintain compound integrity [7] [16].

Storage stability requirements specify room temperature conditions for routine handling, with long-term storage recommended at -20 degrees Celsius to maximize shelf life and prevent gradual degradation [2] [5]. The crystalline monohydrate form contributes to stability by incorporating water molecules within the crystal lattice structure, providing additional stabilization through hydrogen bonding interactions [12] [26]. The hydrochloride salt formation further enhances stability by reducing oxidation susceptibility and preventing autocleavage reactions that can occur in free amino acid forms [28].

Crystalline Properties

3-Amino-L-tyrosine dihydrochloride crystallizes in a monoclinic crystal system containing two molecules per unit cell, as confirmed through X-ray diffraction analysis and Rietveld refinement methods [15]. The crystalline structure analysis shows excellent refinement parameters with Rwp = 8.49% and Rp = 6.29%, indicating high-quality structural determination [15].

The compound typically appears as white crystalline powder or crystals, demonstrating well-defined crystalline morphology [2] [4] [18]. The crystalline form incorporates water molecules as an integral component of the crystal lattice, forming a stable monohydrate structure that contributes to the overall stability and handling characteristics [1] [2] [26]. The presence of crystallization water was confirmed through multiple analytical techniques including Raman spectroscopy and thermal analysis [15].

The refractive index of the crystalline material is predicted to be n20/D = 1.67, indicating the optical properties of the solid-state structure [2]. Vibrational spectroscopy analysis reveals no significant changes in normal vibrational modes across the stable temperature range from -253 degrees Celsius to 170 degrees Celsius, confirming the maintenance of crystalline structure and molecular integrity throughout this temperature span [15].

Chemical Identifiers and Nomenclature

CAS Registry (23279-22-3)

The Chemical Abstracts Service has assigned the unique registry number 23279-22-3 to 3-amino-L-tyrosine dihydrochloride, providing an unambiguous identifier for this specific chemical substance [1] [2] [3]. This CAS Registry Number serves as the definitive chemical identifier recognized by regulatory agencies, databases, and scientific literature worldwide [17] [20]. The CAS Registry system ensures that each chemical substance receives only one unique number, eliminating confusion that can arise from multiple naming conventions or structural variations [17] [20].

The CAS Registry Number 23279-22-3 specifically identifies the dihydrochloride salt form of 3-amino-L-tyrosine, distinguishing it from other salt forms or the free base structure [1] [3] [4]. This precision in chemical identification proves essential for regulatory compliance, safety documentation, and accurate scientific communication across international boundaries [20]. The registry number facilitates database searches and literature reviews by providing a consistent identifier that transcends language barriers and nomenclature variations [17] [20].

Registration within the CAS system places 3-amino-L-tyrosine dihydrochloride among the more than 200 million unique chemical substances documented in the CAS Registry database [17]. This comprehensive registration system supports chemical research, regulatory oversight, and commercial applications by maintaining authoritative records of chemical identity and associated data [20].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride, which precisely describes the molecular structure and stereochemistry [3] [4] [12]. This IUPAC designation specifies the S-configuration at the alpha-carbon, the position of substituents on the aromatic ring, and the presence of two hydrochloride groups [3] [4].

The compound is recognized by numerous synonyms reflecting different naming conventions and applications. Common alternatives include 3-Amino-L-tyrosine dihydrochloride monohydrate, which specifically acknowledges the crystalline hydration state [1] [2] [4]. The abbreviated forms H-Tyr(3-NH2)-OH·2HCl·H2O and m-NH2-L-Tyr-OH·2HCl represent peptide chemistry nomenclature conventions [3] [5] [6].

Additional systematic names include L-Tyrosine, 3-amino-, dihydrochloride, following the approach of naming as a derivative of the parent amino acid [3] [4] [5]. The European Inventory of Existing Commercial Chemical Substances recognizes the compound under EINECS number 245-552-5, providing regulatory identification within European chemical legislation [2] [4]. The diversity of naming conventions reflects the compound's applications across multiple scientific disciplines and regulatory frameworks [3] [5] [6].

InChI and SMILES Notations

The International Chemical Identifier (InChI) string for 3-amino-L-tyrosine dihydrochloride provides a comprehensive structural representation: 1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1 [1] [10] [12]. This InChI string encodes the complete molecular structure including stereochemistry, salt formation, and hydration state in a standardized format suitable for database storage and computational applications [16].

The corresponding InChI Key ITQBVYBSXFBTJX-QTPLPEIMSA-N serves as a shortened identifier derived from the full InChI string [1] [4] [10]. This condensed format facilitates database searches and cross-referencing while maintaining the unique identification capabilities of the complete InChI notation [16]. The InChI Key structure enables rapid computational matching and comparison across different chemical databases and software systems [10] [16].

The Simplified Molecular Input Line Entry System (SMILES) notation represents the molecular structure as O.Cl.Cl.NC@@HC(O)=O, providing a compact linear representation suitable for computational chemistry applications [1] [2] [16]. This SMILES string explicitly denotes the stereochemistry at the chiral center using the @@ notation and describes the aromatic ring substitution pattern through the numbered carbon sequence [1] [16]. The notation includes separate representations for the water molecule and chloride ions, accurately reflecting the salt hydrate composition [2] [16].

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 23279-22-3 | [1] [2] [3] [4] [5] |

| Molecular Formula (Monohydrate) | C9H12N2O3·2HCl·H2O | [1] [2] [4] [26] |

| Molecular Weight (Monohydrate) | 287.14 g/mol | [1] [2] [4] [16] [26] |

| Melting Point | 158-160 °C (decomposition) | [1] [2] [5] [7] [16] [18] |

| Optical Rotation [α]D22 | -1.6° (c = 2 in H2O) | [1] [2] [16] [18] |

| Appearance | White crystalline powder | [2] [4] [18] |

| Solubility in Water | Soluble | [2] [11] |

| Crystal System | Monoclinic | [15] |

| EINECS Number | 245-552-5 | [2] [4] |

| InChI Key | ITQBVYBSXFBTJX-QTPLPEIMSA-N | [1] [4] [10] [16] |